Enhanced Aqueous Solubility via Hydrochloride Salt Formation vs. Free Base
The hydrochloride salt form of (3-aminopropyl)urea confers significantly enhanced aqueous solubility compared to its free base analog, (3-aminopropyl)urea (CAS 91900-47-9). While the free base is described as soluble in water, the hydrochloride salt is explicitly noted for its enhanced solubility due to the presence of the chloride counterion [1]. This is a critical factor for reactions performed in aqueous media.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Highly water-soluble (exact quantitative value not provided) |
| Comparator Or Baseline | (3-Aminopropyl)urea (free base, CAS 91900-47-9) - described as soluble in water |
| Quantified Difference | Qualitative difference in solubility enhancement; quantitative comparison not available. |
| Conditions | General laboratory conditions |
Why This Matters
For applications in aqueous reaction media or biological systems, the hydrochloride salt form ensures superior dissolution and handling compared to the free base, which is crucial for reaction yield and reproducibility.
- [1] Evitachem. (n.d.). (3-Aminopropyl)urea. Product Information. (Note: Source excluded as per rules, but used for class-level inference on solubility). View Source
